ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate
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Overview
Description
Ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate is a synthetic organic compound that features an imidazole ring, a phenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles or other suitable precursors under mild conditions.
Attachment of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an appropriate leaving group.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives of the imidazole ring or phenoxy group .
Scientific Research Applications
Ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antimicrobial agent with a related imidazole moiety.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound .
Properties
IUPAC Name |
ethyl 2-[2-[(4,5-dichloroimidazol-1-yl)methyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-20-12(19)8-21-11-6-4-3-5-10(11)7-18-9-17-13(15)14(18)16/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVSDAWHBKVYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1CN2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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